molecular formula C14H9ClN2O3S B11692985 N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11692985
M. Wt: 320.8 g/mol
InChI Key: RTDTYCJFNIHWOS-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a chromenone (coumarin) moiety, a thiazole ring, and an acetamide group. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
  • 4-methyl-2-oxo-2H-chromen-7-yl derivatives

Uniqueness

N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of a chromenone moiety, thiazole ring, and acetamide group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDTYCJFNIHWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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